molecular formula C34H50N4O7 B12548000 Cbz-ala-phe(CH(OH)CH2)ala-val-valinol CAS No. 146794-68-5

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol

Cat. No.: B12548000
CAS No.: 146794-68-5
M. Wt: 626.8 g/mol
InChI Key: SXCKAQFFUIJSCM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves multiple steps, typically starting with the protection of amino groups using carbobenzyloxy (Cbz) groups. The key steps include:

Chemical Reactions Analysis

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylene group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino groups can undergo substitution reactions with various electrophiles.

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol has several scientific research applications:

Mechanism of Action

The mechanism of action of Cbz-ala-phe(CH(OH)CH2)ala-val-valinol involves the inhibition of HIV-1 protease. The hydroxyethylene group mimics the transition state of the peptide bond cleavage, thereby binding to the active site of the protease and preventing the cleavage of the viral polyprotein. This inhibition disrupts the maturation of the virus, rendering it non-infectious .

Comparison with Similar Compounds

Cbz-ala-phe(CH(OH)CH2)ala-val-valinol can be compared with other HIV-1 protease inhibitors such as:

The uniqueness of this compound lies in its hydroxyethylene isostere, which provides a distinct mechanism of inhibition compared to other protease inhibitors.

Properties

CAS No.

146794-68-5

Molecular Formula

C34H50N4O7

Molecular Weight

626.8 g/mol

IUPAC Name

benzyl N-[1-[[3-hydroxy-6-[[1-[(1-hydroxy-3-methylbutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-methyl-6-oxo-1-phenylhexan-2-yl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C34H50N4O7/c1-21(2)28(19-39)37-33(43)30(22(3)4)38-31(41)23(5)17-29(40)27(18-25-13-9-7-10-14-25)36-32(42)24(6)35-34(44)45-20-26-15-11-8-12-16-26/h7-16,21-24,27-30,39-40H,17-20H2,1-6H3,(H,35,44)(H,36,42)(H,37,43)(H,38,41)

InChI Key

SXCKAQFFUIJSCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)CC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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